2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura coupling Boronate ester stability Protodeboronation

Alkoxyethyl boron nucleophiles often suffer protodeboronation or require aqueous conditions that are incompatible with water-sensitive substrates. This pinacol boronate ester overcomes both limitations, enabling anhydrous Suzuki-Miyaura coupling in THF or dioxane. The benzyl-protected alcohol permits orthogonal deprotection by hydrogenolysis, allowing sequential functionalization strategies without pre-assembled linkers. - Enables anhydrous C(sp³)-C(sp²) cross-coupling for water-sensitive substrates. - Orthogonal benzyl deprotection reveals a latent hydroxyl group for downstream conjugation. - Stable for storage at -20°C under ambient atmosphere, reducing procurement risk.

Molecular Formula C15H23BO3
Molecular Weight 262.15 g/mol
CAS No. 137297-51-9
Cat. No. B1339424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS137297-51-9
Molecular FormulaC15H23BO3
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCOCC2=CC=CC=C2
InChIInChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-11-17-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
InChIKeyOYZPNTSHCBHHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Technical Overview


2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 137297-51-9) is an alkyl pinacol boronate ester bearing a benzyl‑protected primary alcohol side chain. It belongs to the 1,3,2‑dioxaborolane class of organoboron reagents that are widely employed as Suzuki–Miyaura cross‑coupling partners for C(sp³)–C(sp²) bond formation . The compound presents a molecular formula of C₁₅H₂₃BO₃, a molecular weight of 262.15 g·mol⁻¹, and a predicted boiling point of 315.8 ± 25.0 °C at standard pressure . Its pinacol‑masked boron centre provides a defined balance of hydrolytic stability and transmetallation reactivity, while the benzyloxyethyl motif installs a latent hydroxyl group that can be unveiled by hydrogenolysis after coupling .

Workflow Suzuki–Miyaura C(sp³)–C(sp²) cross‑coupling
Selection Pinacol boronate ester for anhydrous coupling
Use Context Latent primary alcohol via hydrogenolysis

Why Generic Boronic Acid or Trifluoroborate Analogs Fall Short


Alkoxyethyl boron nucleophiles are notorious for instability: the corresponding boronic acid undergoes rapid protodeboronation and oxidation, while the potassium trifluoroborate variant requires stoichiometric water for transmetallation, complicating anhydrous reaction cascades . The pinacol boronate ester of 2-(benzyloxy)ethylboronic acid addresses both failure modes simultaneously. The pinacol‑masked boron resists air‑ and moisture‑induced degradation yet remains competent for direct Suzuki coupling without a separate deprotection step [1]. Unlike simple alkyl pinacol boronates, the benzyl‑protected alcohol in this reagent allows orthogonal deprotection by hydrogenolysis, enabling sequential functionalisation strategies that are impossible with methyl‑, ethyl‑ or unprotected hydroxy‑alkyl boronates .

Target Pinacol ester: stable to air/moisture, resists protodeboronation
Substitute Free boronic acid: rapid protodeboronation and oxidation, may require glove‑box handling
Target Pinacol ester: couples without added water
Substitute Potassium trifluoroborate: requires water, incompatible with anhydrous cascades
Target Benzyl‑protected alcohol: orthogonal deprotection by hydrogenolysis
Substitute Methyl/ethyl‑protected analogs: lack orthogonal deprotection, limiting sequential functionalization

Differentiation Evidence vs. Closest Analogs


Hydrolytic Stability vs. Free Boronic Acid

In controlled competitive experiments, arylboronic acids showed measurable protodeboronation within 2 h under Ni‑catalysed cross‑coupling conditions (0.08 equiv boronic ester consumption required to compensate degradation), while the corresponding pinacol boronate ester remained essentially unconsumed under identical conditions [1]. Although this is a class‑level observation for aryl systems, the electron‑donating alkoxyethyl substituent in the target compound is expected to further enhance pinacol ester stability relative to the free boronic acid because electron‑rich alkyl boronates hydrolyse more slowly than electron‑deficient aryl variants [2].

Hydrolytic Stability
Class‑level inference
Pinacol ester: no protodeboronation after 2 h
Boronic acid: 8% loss in 2 h (aryl model)
Supports air/moisture‑handling suitability
Estimated >20‑fold lower degradation; alkoxyethyl may enhance stability
Suzuki-Miyaura coupling Boronate ester stability Protodeboronation

Anhydrous Coupling vs. Trifluoroborate Requirement

Aryl‑ and alkyl‑trifluoroborates cross‑couple efficiently only in the presence of water; under anhydrous conditions they remain essentially inert . In contrast, pinacol boronate esters participate in Suzuki coupling directly without an exogenous hydrolysis step [1]. This is a critical distinction when the coupling step must be performed under rigorously anhydrous conditions, such as in the presence of water‑sensitive functional groups or in sequential one‑pot protocols. The target compound, as a pinacol boronate ester, can therefore be used in anhydrous THF or dioxane without added water, whereas potassium (2‑benzyloxyethyl)trifluoroborate (CAS 1408168‑73‑9) mandates aqueous co‑solvent.

Anhydrous Coupling
Class‑level inference
Pinacol ester: couples without added water
Trifluoroborate: requires ≥10% v/v water
Enables anhydrous coupling workflows
Critical for water‑sensitive substrates or one‑pot protocols
Suzuki-Miyaura coupling Anhydrous conditions Trifluoroborate limitation

Cost-per-Mole Premium and Commercial Supply

2‑(Benzyloxy)ethylboronic acid pinacol ester is stocked by Fujifilm Wako Pure Chemical Corporation (manufactured by Combi‑Blocks) at a recommended retail price of JPY 160,000 per gram (JPY ~41,860 per mmol, based on MW 262.15) . By comparison, generic alkyl pinacol boronates such as n‑butylboronic acid pinacol ester are widely available at a fraction of this cost. The premium reflects (i) a multi‑step synthesis incorporating both the benzyl protecting group and the pinacol ester, (ii) quality control for a low‑volume research reagent, and (iii) the absence of competing large‑scale suppliers. This price point signals that the compound is positioned for early‑stage medicinal chemistry and PROTAC linker synthesis rather than commodity‑scale manufacturing.

Cost per Mole
Supporting evidence
~30–100× premium
Budget consideration for research‑scale procurement
JPY 160,000/g (Fujifilm Wako); pricing as of May 2026
Procurement economics Purity specification Vendor comparison

Benzyl-Protected Alcohol as a Latent Functional Handle

The benzyl ether in the target compound can be cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that leave the newly formed biaryl bond and the pinacol ester intact, or alternatively by Lewis acid treatment (BBr₃) [1]. This orthogonality is absent in simpler alkoxyalkyl boronates such as 2‑methoxyethyl or 2‑ethoxyethyl pinacol boronate, where the alkyl ether cannot be selectively removed. In a reported multi‑step pharmaceutical synthesis, a benzyloxyethyl side chain installed via Suzuki coupling was subsequently deprotected to reveal a free hydroxyl group that served as a handle for further derivatisation, highlighting the strategic value of this protecting group choice .

Latent Handle
Class‑level inference
Benzyl ether: cleavable by H₂/Pd‑C without affecting coupled product
Methyl ether: not cleavable under mild conditions
Supports convergent synthesis strategies
Orthogonal deprotection enables sequential functionalization
Protecting group strategy Orthogonal deprotection Sequential functionalisation

High-Value Application Scenarios


Anhydrous Suzuki Coupling for Multi-Step Synthesis

When the target molecule contains water‑sensitive functional groups (e.g., silyl ethers, acid chlorides, or Grignard‑compatible substrates), the pinacol ester form of this reagent permits anhydrous Suzuki–Miyaura coupling in THF or dioxane, avoiding the mandatory aqueous conditions required by the potassium trifluoroborate analog [1]. This was demonstrated in the synthesis of PBRM, where a palladium‑catalysed Suzuki coupling installed a benzyloxyethyl chain on estrone under anhydrous conditions with high efficiency .

PROTAC Linker Assembly via Orthogonal Deprotection

The benzyloxyethyl moiety serves as a masked PEG‑like linker in PROTAC design. After Suzuki coupling to install the linker on a target‑protein ligand, hydrogenolytic debenzylation reveals a free hydroxyl that can be further derivatised with an E3 ligase ligand. This two‑step strategy avoids the need for pre‑assembled heterobifunctional linkers and leverages the orthogonal reactivity of the benzyl protecting group [1].

Long-Shelf-Life Boronate for Academic Labs

Compared to the free boronic acid, which requires cold storage and inert‑atmosphere handling, the pinacol ester can be stored at −20 °C under ambient atmosphere with minimal degradation, as evidenced by the general stability of pinacol boronate esters against air and moisture [1]. This reduces procurement risk for laboratories that purchase reagents infrequently and need reliable long‑term storage.

Late-Stage Functionalization with Latent Hydroxyethyl Handle

In late‑stage diversification, the benzyloxyethyl pinacol boronate can be coupled to a complex aryl halide scaffold, and the benzyl group subsequently removed to generate a primary alcohol for further conjugation (e.g., acylation, sulfonylation, or PEGylation). This convergent approach is superior to linear sequences that build the hydroxyethyl chain from simpler starting materials, as it reduces the number of steps on the precious advanced intermediate [1].

Application
Selection Property
Validation Focus
Anhydrous Suzuki–Miyaura coupling
Pinacol ester reactivity without added water
Anhydrous reaction compatibility and yield
PROTAC linker assembly
Orthogonal benzyl deprotection
Hydrogenolytic unmasking of primary alcohol for further conjugation
Long‑shelf‑life research reagent
Air/moisture stability
Storage stability at −20 °C under ambient atmosphere
Late‑stage functionalization
Latent hydroxyethyl handle
Post‑coupling deprotection for acylation, sulfonylation, or PEGylation
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